2-Fluoro-5-nitrobenzaldehyde
Overview
Description
2-Fluoro-5-nitrobenzaldehyde is a chemical compound that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of a nitro group and a fluorine atom on a benzaldehyde framework, which makes it a reactive substrate for various chemical transformations. This compound is particularly useful in the synthesis of heterocyclic compounds and has been employed in the preparation of nitrogenous heterocycles, such as isoquinolines and acridines, which are of interest in drug discovery and development.
Synthesis Analysis
The synthesis of this compound and its derivatives has been explored in several studies. For instance, the preparation of stable isotope-labeled derivatives of this compound has been reported for use as internal standards in analytical methods. The synthesis involves the nitration of isotopically labeled toluene followed by oxidation to the corresponding aldehyde . Additionally, the compound has been used as a starting material for the synthesis of various heterocyclic scaffolds, such as benzimidazoles and quinoxalinones, through heterocyclic oriented synthesis (HOS) .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of electron-withdrawing groups, which influence its reactivity. The fluorine atom and the nitro group are meta-substituted on the benzaldehyde ring, which affects the electronic distribution and consequently the chemical behavior of the compound. These substituents are crucial in directing the course of chemical reactions, such as cyclocondensation with amidines to form isoquinolines .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including cyclocondensation with amidines to yield quinazolines and 3-aminoisoquinolines . The reaction with arylamines can lead to the formation of 2-arylamino-5-nitrobenzaldehydes and their related anils, which can further cyclize to form 2-nitroacridines . These reactions demonstrate the compound's utility in constructing complex nitrogen-containing heterocycles.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its functional groups. The nitro group is a strong electron-withdrawing group that can affect the compound's acidity, reactivity, and stability. The fluorine atom also contributes to the compound's reactivity, particularly in nucleophilic aromatic substitution reactions. The compound's properties are essential for its role in synthetic applications, such as the preparation of radiopharmaceutical precursors for positron emission tomography .
Scientific Research Applications
Synthesis of Nitroacridines
- The reaction of 2-fluoro-5-nitrobenzaldehyde with various arylamines produces 2-arylamino-5-nitrobenzaldehydes and their anils. These compounds can undergo acid-catalyzed cyclization to form 2-nitro-acridines. The effects of different substituents on the cyclization rate of these aldehydes have been studied, providing insights into the synthetic pathways of nitroacridines (Rosewear & Wilshire, 1981).
Stereoselective Synthesis of Aminobenzylidene Derivatives
- This compound has been used in a one-pot stereoselective synthesis of 2-aminobenzylidene derivatives. The process involves a Knoevenagel–nucleophilic aromatic substitution cascade approach, offering high stereoselectivity and yields. This showcases its role in the synthesis of complex organic compounds with potential applications in various fields (Xu et al., 2014).
Synthesis of Isoquinolines
- The cyclocondensation of this compound with amidines has been explored for the synthesis of isoquinolines. This research has led to a convenient route for synthesizing 3-aminoisoquinolines, expanding the chemical repertoire available for pharmaceutical and synthetic chemistry applications (Dar'in et al., 2004).
Radiopharmaceutical Synthesis
- This compound derivatives have been synthesized and utilized as precursors in the production of radiopharmaceuticals for positron emission tomography (PET). This demonstrates its importance in medical imaging and diagnostics (Orlovskaja et al., 2016).
Synthesis of Oxazocines
- The compound has been used in the synthesis of dibenzo[b,g]1,5-oxazocines on solid support. This method involves the intramolecular nucleophilic aromatic substitution of fluorine from derivatives of this compound, highlighting its role in facilitating novel synthetic routes (Ouyang & Kiselyov, 1999).
Safety and Hazards
2-Fluoro-5-nitrobenzaldehyde is considered hazardous. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been known to interact with bacterial dna gyrase , which plays a crucial role in DNA replication.
Mode of Action
It’s known that the compound can participate in various organic synthesis reactions . The nitro group (-NO2) and the aldehyde group (-CHO) in the compound can undergo various chemical reactions, leading to changes in the compound and its targets.
Biochemical Pathways
It’s plausible that the compound could affect pathways involving dna replication, given the potential interaction with bacterial dna gyrase .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Given its potential interaction with bacterial dna gyrase , it could potentially interfere with DNA replication processes.
Action Environment
It’s known that the compound is a solid at 20°c , suggesting that temperature could potentially influence its state and, consequently, its action.
properties
IUPAC Name |
2-fluoro-5-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXFDFQEIRGULC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370494 | |
Record name | 2-Fluoro-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
27996-87-8 | |
Record name | 2-Fluoro-5-nitrobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27996-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-5-nitrobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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